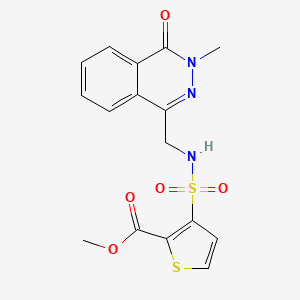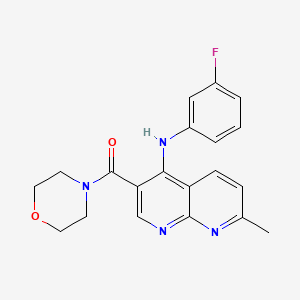
(4-((3-Fluorphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone, is a derivative of the broader class of compounds that include functionalities such as phenylamino and morpholino groups attached to a methanone core. While the specific compound is not directly described in the provided papers, a related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, has been synthesized and studied for its antitumor activity . This related compound was synthesized through a condensation reaction involving 3-fluorobenzoic acid and 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile. The biological activity of this compound was tested against various cancer cell lines, showing significant inhibition of proliferation .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with readily available starting materials. For instance, the synthesis of the related compound mentioned in paper involved amination and cyclization steps. The amination was performed with morpholine, and the cyclization utilized hydrazine hydrate. Such synthetic routes are indicative of the methods that might be employed for the synthesis of (4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone, although the exact procedure would depend on the specific structure of the compound .
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using single crystal X-ray diffraction, as was done for the related compound in paper . This technique allows for the precise determination of the molecular geometry and confirmation of the synthesized structure. The presence of the morpholino group and the fluorophenyl group in these compounds suggests potential for interactions that could influence the overall molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. While the specific chemical reactions of (4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone are not detailed in the provided papers, the presence of the fluorophenyl group suggests increased reactivity at certain positions on the ring due to the electron-withdrawing nature of the fluorine atom. This could affect the compound's ability to undergo further chemical transformations or its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using computational methods such as density functional theory (DFT), as seen in paper for a different set of compounds. DFT calculations can provide insights into the equilibrium geometry, bonding features, vibrational wave numbers, and the influence of substituents on the molecule's properties. The HOMO-LUMO energy gap obtained from such calculations can be indicative of the compound's stability and reactivity. Additionally, molecular docking studies, as performed in paper , can help predict the interaction of the compound with biological targets and its potential biological activity.
Wissenschaftliche Forschungsanwendungen
- Die Derivate der Verbindung wurden auf ihre antibakteriellen und antifungalen Eigenschaften untersucht .
Antibakterielle Aktivität
Suzuki–Miyaura-Kupplung
Cyclopentylphenylketon-Derivate
Wirkmechanismus
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. The specific targets would depend on the exact structure of the compound and could range from kinases involved in cell signaling to receptors involved in neurotransmission .
Mode of Action
The compound might bind to its target, thereby modulating its activity. This could result in a variety of effects, depending on the nature of the target and the type of modulation (activation or inhibition) .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its targets. For example, if it targets a kinase, it could impact cell signaling pathways. If it targets a neurotransmitter receptor, it could affect neuronal communication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and lipophilicity could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADDGJAFFGKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


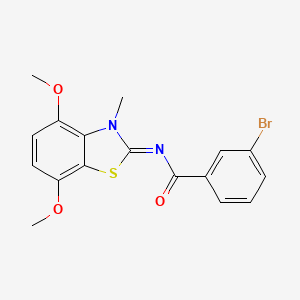
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)
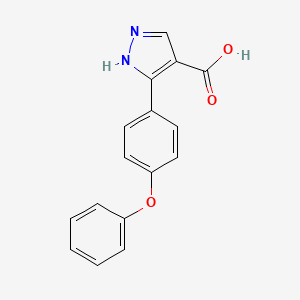

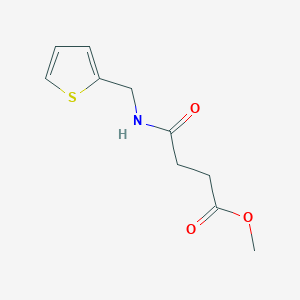
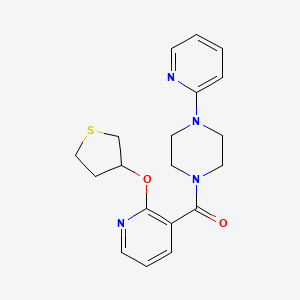
![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)

